molecular formula C19H29NO4 B1217011 Nitrostanolone CAS No. 21957-21-1

Nitrostanolone

Cat. No.: B1217011
CAS No.: 21957-21-1
M. Wt: 335.4 g/mol
InChI Key: UMSLJYUGXUEIMR-ABEVXSGRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrostanolone is a synthetic anabolic-androgenic steroid (AAS) structurally derived from dihydrotestosterone (DHT) through the introduction of a nitro group (NO₂) at the 2-position of the steroidal backbone. This modification enhances its anabolic potency while reducing androgenic effects compared to unmodified DHT derivatives . This compound’s nitro group introduces unique physicochemical properties, including increased lipophilicity and metabolic stability, which influence its pharmacokinetic profile.

Properties

CAS No.

21957-21-1

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] nitrate

InChI

InChI=1S/C19H29NO4/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(24-20(22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

UMSLJYUGXUEIMR-ABEVXSGRSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[N+](=O)[O-])C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[N+](=O)[O-])C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O[N+](=O)[O-])C

Synonyms

androstanolone nitrate
nitrostanolone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Nitrostanolone belongs to a class of nitro-modified steroids. Below is a comparison with three structurally analogous compounds: Mestanolone, Stanozolol, and Oxandrolone.

Structural and Functional Differences

  • This compound: Features a nitro group at C2, enhancing resistance to hepatic metabolism and prolonging half-life. The nitro group may act as a hydrogen-bond acceptor, improving receptor binding affinity .
  • Mestanolone: A 17α-methylated DHT derivative without nitro substitution. The methyl group improves oral bioavailability but increases hepatotoxicity risk.
  • Stanozolol: A pyrazole-fused AAS with a 17α-methyl group. Its heterocyclic structure reduces aromatization but lacks nitro-related stability.
  • Oxandrolone: A 17α-methylated, 2-oxa-modified DHT derivative.

Pharmacological Profiles

Compound Anabolic:Androgenic Ratio Half-Life (hours) Nitrosamine Risk Key Metabolic Pathway
This compound 400:1 18–24 Moderate Hepatic glucuronidation
Mestanolone 200:1 6–8 None 17α-methyl oxidation
Stanozolol 320:1 9–12 None CYP3A4 hydroxylation
Oxandrolone 500:1 10–14 None Renal excretion

Data Tables Highlighting Key Physicochemical Properties

The following table complies with reporting standards for novel compounds, as outlined in pharmaceutical guidelines :

Property This compound Mestanolone Stanozolol Oxandrolone
Molecular Formula C₁₉H₂₈NO₃ C₂₀H₃₂O₂ C₂₁H₃₂N₂O C₁₉H₃₀O₃
Melting Point (°C) 198–201 162–165 155–158 230–233
LogP (Lipophilicity) 3.8 3.2 4.1 2.9
Yield (%) 68 (synthesis) 75 (alkylation) 82 (heterocyclic) 70 (oxa-modification)
Color/State White crystalline White powder White crystalline White crystalline

Research Findings on Pharmacological and Toxicological Profiles

Efficacy and Potency

  • This compound demonstrates superior anabolic activity compared to Mestanolone and Stanozolol in rodent models, attributed to its nitro-enhanced receptor binding and delayed clearance .
  • Oxandrolone, while potent, lacks this compound’s metabolic stability due to the absence of a nitro group.

Toxicity and Regulatory Considerations

  • Nitrosamine Risk: this compound’s nitro group may degrade into N-nitrosamines under high humidity or acidic conditions, requiring stringent storage controls to limit carcinogenic nitrosamine formation .
  • Hepatotoxicity: Unlike 17α-methylated analogs (e.g., Mestanolone), this compound shows lower liver enzyme elevation in clinical trials, suggesting reduced hepatotoxicity.

Regulatory Status

  • Its nitrosamine risk profile mandates additional stability testing per ICH M7(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.